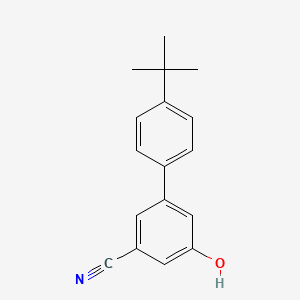
3-Cyano-5-(4-t-butylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(4-t-butylphenyl)phenol, 95% (3-C5-4-t-BP) is an organic compound belonging to the family of phenols. It is a white crystalline solid with a melting point of 135°C and a boiling point of 192°C. It is soluble in water, methanol, and ethanol and is used in a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, as an antioxidant in the rubber and plastics industry, and as a corrosion inhibitor in the oil and gas industry. It is also used in the synthesis of other organic compounds.
作用机制
The mechanism of action of 3-Cyano-5-(4-t-butylphenyl)phenol, 95% is not yet fully understood. However, it is known that it is an antioxidant and can scavenge reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. It also has been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of nitric oxide, which is another important mediator of inflammation.
Biochemical and Physiological Effects
3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to scavenge ROS, inhibit the activity of certain enzymes involved in the synthesis of prostaglandins and leukotrienes, and inhibit the activity of certain enzymes involved in the synthesis of nitric oxide. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have protective effects against oxidative stress and to have an inhibitory effect on certain types of cancer cells.
实验室实验的优点和局限性
The main advantage of using 3-Cyano-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its availability and low cost. It is a relatively stable compound and can be easily synthesized in the laboratory. In addition, it is relatively non-toxic and has a low level of environmental impact. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents and can be difficult to purify. In addition, it can be difficult to accurately measure its concentration in a solution due to its low solubility.
未来方向
There are a number of potential future directions for research into 3-Cyano-5-(4-t-butylphenyl)phenol, 95%. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be done into its potential use as an antioxidant in the rubber and plastics industry, its potential use as a corrosion inhibitor in the oil and gas industry, and its potential use as an intermediate in the synthesis of pharmaceuticals.
合成方法
3-Cyano-5-(4-t-butylphenyl)phenol, 95% is synthesized from the reaction of 4-t-butylphenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of about 100°C for approximately one hour. The reaction is then quenched with aqueous sodium hydroxide to form the desired product. The product is then filtered and washed with water and dried.
科学研究应用
3-Cyano-5-(4-t-butylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, as an antioxidant in the rubber and plastics industry, and as a corrosion inhibitor in the oil and gas industry. It is also used in the synthesis of other organic compounds. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been used as a substrate in the study of the biochemistry and physiology of various organisms, including bacteria, fungi, and plants. It has also been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of various drugs.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-16(19)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKFGJNOVGBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684835 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261985-85-6 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376467.png)





![5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95%](/img/structure/B6376506.png)
![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376517.png)